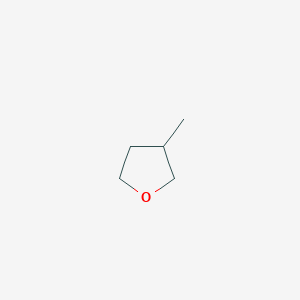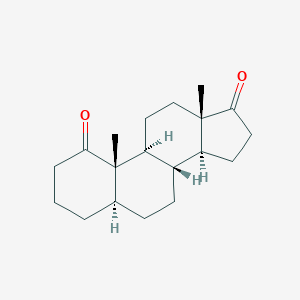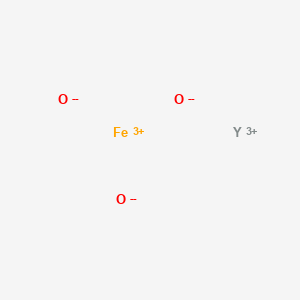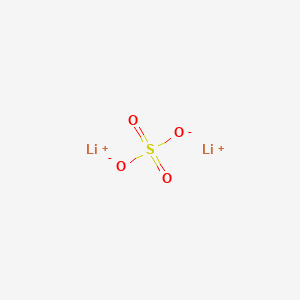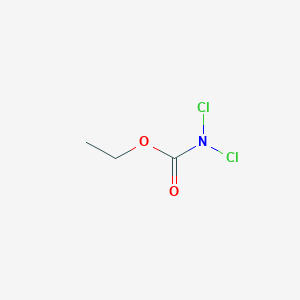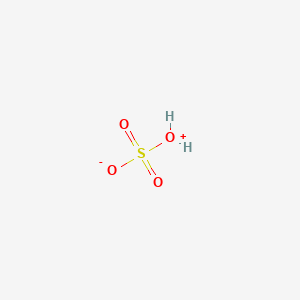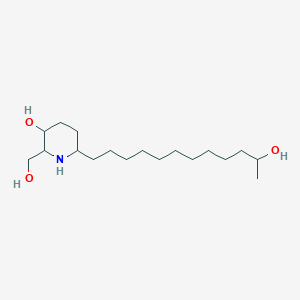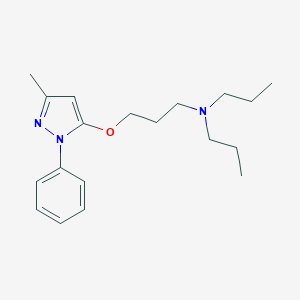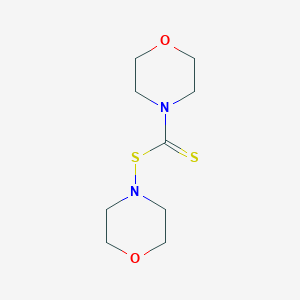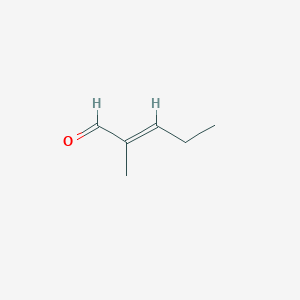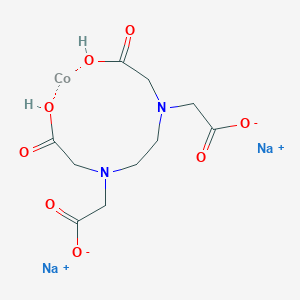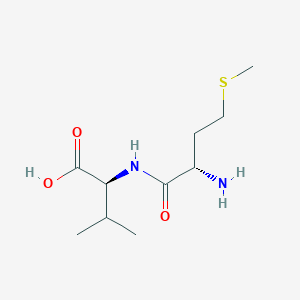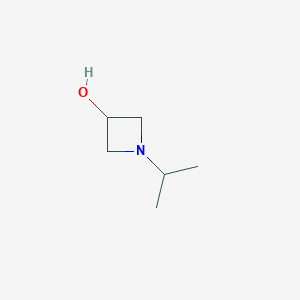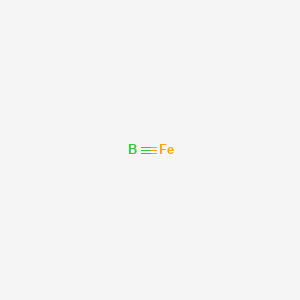
鉄ホウ化物
概要
説明
Iron boride, also known as iron monoboride, is an inorganic compound with the chemical formula FeB. It is a grey powder that is insoluble in water and possesses properties of both ceramics and metals. Iron boride is known for its high hardness, thermal conductivity, and electrical conductivity. It is commonly used as a hardening coating for iron and steel to enhance their mechanical, frictional, and anti-corrosive properties .
科学的研究の応用
Iron boride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions, including the nitrogen reduction reaction. The combination of iron and boron as active sites can enhance the fixation and reduction of nitrogen, making iron boride a promising catalyst for ammonia synthesis .
In biology and medicine, iron boride’s ability to generate hydroxyl radicals through Fenton reactions makes it useful for the degradation of refractory organic pollutants. This property is particularly valuable in environmental applications, where iron boride can be used to treat contaminated water and soil .
In industry, iron boride is commonly used as an additive to produce borated steels and stainless steels. Its high hardness and corrosion resistance make it an ideal material for coating and surface treatment applications .
作用機序
Target of Action
Iron boride is a structurally ordered intermetallic compound . Its primary targets are the local electronic structures and surface adsorption properties . The compound’s interaction with these targets provides opportunities for the development of advanced catalysts with superior activity and stability .
Mode of Action
Iron boride’s mode of action is primarily through its interaction with its targets, which results in changes in the local structural and electronic environment . The manipulation of the iron/boron stoichiometry of iron borides can modulate the resultant magnetic moment . The local coordinative structures and electronic properties of each Fe atom in iron borides, such as charge transfer, electronic distribution, bonding feature, and orbital energy level, are carefully analyzed .
Biochemical Pathways
Iron boride affects the pathways related to the modulation of local electronic structures and surface adsorption properties . The compound’s interaction with these pathways influences the development of advanced catalysts with superior activity and stability .
Pharmacokinetics
It is known that iron is essential for various physiological processes, including dna metabolism, oxygen transport, and cellular energy generation .
Result of Action
The result of iron boride’s action is the modulation of the local electronic structures and surface adsorption properties . This modulation leads to the development of advanced catalysts with superior activity and stability . Additionally, the manipulation of the iron/boron stoichiometry of iron borides can further modulate the resultant magnetic moment .
Action Environment
The action of iron boride can be influenced by various environmental factors. For instance, the manipulation of the iron/boron stoichiometry of iron borides can tune their associated local structural and electronic environment . This tuning can further modulate the resultant magnetic moment .
Safety and Hazards
When handling iron boride (FeB), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Iron boride (FeB) has been studied for its potential applications. For instance, it has been investigated for its performance as an electrode material for lithium-ion batteries . Moreover, the growth of iron borides with the formation of a monolithic Fe 2 B layer on AISI 304 stainless steel via cathodic reduction and thermal diffusion-based boriding has been explored .
準備方法
Iron boride can be synthesized through various methods, including thermochemical reactions and high-temperature synthesis routes. One common method involves reacting boron-rich compounds with iron surfaces in a process known as boriding. This can be achieved through gas boriding, molten salt boriding, or pack boriding. Typically, carbon tetraboride or crystalline boron is sintered on the iron surface in a tetrafluoroborate flux, allowing boron atoms to diffuse into the iron substrate at temperatures between 1023 and 1373 K .
Industrial production of iron boride often involves the carbothermic reduction of iron oxide with diboron trioxide at high temperatures. This process can produce single-phase nanocrystalline iron boride particles, which are characterized using techniques such as X-ray diffraction and scanning electron microscopy .
化学反応の分析
Iron boride undergoes various chemical reactions, including oxidation and reduction. In oxidation reactions, iron boride can steadily release iron(II) ions, which can induce Fenton reactions. The boron atoms on the surface of iron boride act as electron donors, promoting the regeneration of iron(II) from iron(III) species and accelerating the production of hydroxyl radicals . This makes iron boride an effective catalyst for the degradation of organic pollutants.
Iron boride can also participate in substitution reactions, where boron atoms are replaced by other elements or compounds. These reactions typically occur under specific conditions and with the use of common reagents such as halogens or alkali metals.
類似化合物との比較
Iron boride can be compared with other borides, such as diiron boride, iron tetraboride, and magnesium diboride. Diiron boride (Fe2B) is another common iron boride with similar properties but different crystal structures and hardness levels. Iron tetraboride (FeB4) and magnesium diboride (MgB2) are also borides with unique properties and applications.
Iron boride is harder than diiron boride but more brittle and easily fractured upon impact . Magnesium diboride, on the other hand, is known for its superconducting properties and is used in applications requiring high electrical conductivity .
特性
IUPAC Name |
boranylidyneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYABSQRRRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065154 | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | Iron boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12006-84-7 | |
| Record name | Iron boride (FeB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron boride (FeB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron boride (FeB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


